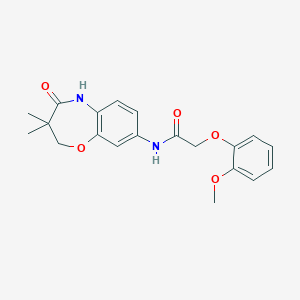

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Description

This compound is a benzoxazepine-derived acetamide featuring a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl core linked to a 2-(2-methoxyphenoxy)acetamide moiety. The 2-methoxyphenoxy group introduces electron-donating properties, influencing solubility and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)12-27-17-10-13(8-9-14(17)22-19(20)24)21-18(23)11-26-16-7-5-4-6-15(16)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOCPHXZGRIBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

Functional Group Modifications: Introduction of the dimethyl and oxo groups through selective reactions.

Attachment of the Acetamide Moiety: This step involves the reaction of the benzoxazepine core with 2-(2-methoxyphenoxy)acetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethyl groups.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Potential therapeutic applications could include its use as a lead compound in drug discovery, particularly for diseases where benzoxazepine derivatives have shown efficacy.

Industry

In the industrial sector, it may find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of the target compound with analogous molecules from the literature:

Key Observations:

Core Heterocycle Influence: The benzoxazepine core in the target compound provides greater rigidity compared to thiazolidinone (e.g., 3a-l) or oxazinanone (e.g., h in ) systems. This rigidity may enhance binding selectivity in biological targets but could reduce solubility due to planar aromaticity. Thiazolidinone-coumarin hybrids (e.g., 3a-l) prioritize bioactivity (antimicrobial) over structural stability, as evidenced by their flexible synthesis routes .

Substituent Effects: The 2-methoxyphenoxy group in the target compound offers moderate electron-donating capacity, contrasting with the 2,6-dimethylphenoxy group in peptidomimetics (e.g., f, g in ), which provides steric hindrance and lipophilicity. Coumarin-linked acetamides (e.g., 3a-l) exhibit UV-vis activity due to the conjugated coumarin system, a feature absent in the benzoxazepine analog .

Hydrogen-Bonding Patterns :

- The target compound’s carbonyl and methoxy groups are likely to form C=O···H–N and O–H···O hydrogen bonds, similar to Etter’s graph-set analysis for molecular aggregation .

- In contrast, peptidomimetic analogs (e.g., f , g ) leverage amide and hydroxyl groups for intramolecular H-bonding, stabilizing secondary structures critical for receptor binding .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring system. Its molecular formula is C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 370.4 g/mol . The presence of the methoxyphenoxy group is believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is thought to inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds with similar structures have been shown to affect pathways related to cancer cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties . Preliminary tests have shown efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study 1: Antitumor Efficacy

A study published in 2023 evaluated the antitumor effects of this compound on human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study also noted that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis involves a multi-step process. A representative route includes:

- Coupling reactions : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature .

- Purification : Aqueous workup to isolate the solid product, monitored by TLC for completion .

- Derivatization : Modifying the N-substituent on the acetamide moiety to tune physicochemical properties (Table 3 in ).

Q. What analytical techniques are critical for verifying structural identity and purity?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O at ~1667 cm⁻¹) and amide N-H (~3468 cm⁻¹) groups .

- ¹H NMR : Resolves methoxy protons (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and amide NH (δ 9.8 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 430.2 [M+1]⁺) .

- Elemental analysis : Validates purity (C, H, N within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency?

Optimization strategies include:

- Solvent selection : DMF enhances nucleophilicity of phenolic oxygen compared to less polar solvents .

- Base strength : K₂CO₃ (1.5 eq.) outperforms weaker bases in deprotonation efficiency .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 10 minutes at 100°C) while maintaining yields up to 88% .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictory data (e.g., unexpected δ values in NMR) require:

- Multi-technique validation : Cross-checking with ¹³C NMR, HSQC, and DEPT to assign ambiguous signals .

- Computational modeling : Comparing experimental IR/NMR data with density functional theory (DFT)-calculated spectra .

- Intermediate isolation : Verifying products at each synthetic step to pinpoint discrepancies .

Q. What in vitro models are suitable for evaluating biological activity?

Based on structural analogs:

- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC₅₀ determination) .

- Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory potential) .

- Cellular models : MTT assays in cancer cell lines to assess cytotoxicity and therapeutic indices .

Q. How do structural modifications influence logP and solubility?

Key structure-property relationships:

- Methoxy groups : Increase hydrophobicity (logP) but reduce aqueous solubility; replacing with -OH improves solubility .

- Dimethyl substituents : Enhance metabolic stability via steric shielding of the benzoxazepine carbonyl .

- Acetamide linker : Polar N-substituents (e.g., -NH₂) improve solubility, while nitro groups increase logP .

Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.8 (-OCH₃), δ 9.8 (-NH) | |

| IR (KBr) | 1667 cm⁻¹ (C=O), 3468 cm⁻¹ (N-H) | |

| MS | m/z 430.2 [M+1]⁺ |

Q. Table 2. Optimization Parameters for Coupling Reactions

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DMF | +20% | |

| Base | K₂CO₃ (1.5 eq.) | +15% | |

| Temperature | Room temperature | Reduced side products | |

| Microwave | 100°C, 10 min | 88% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.